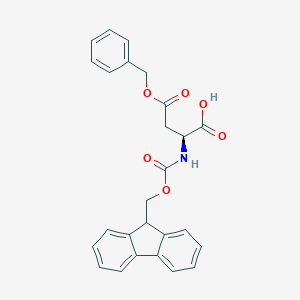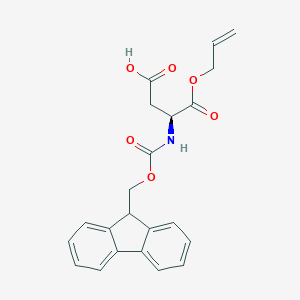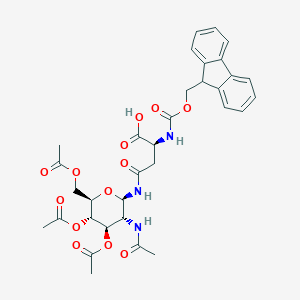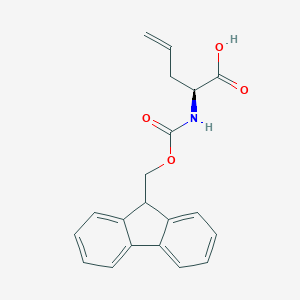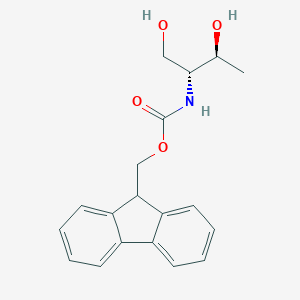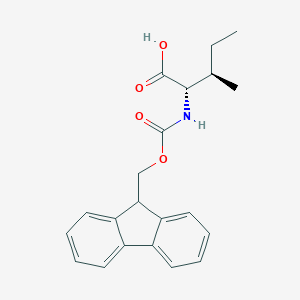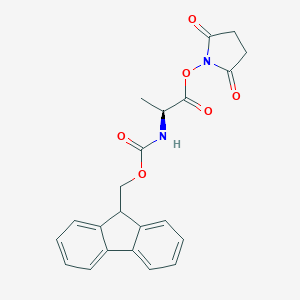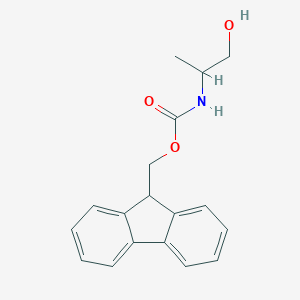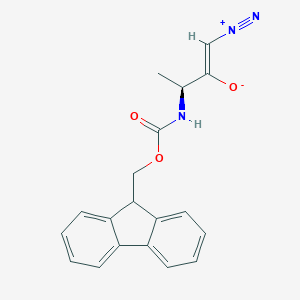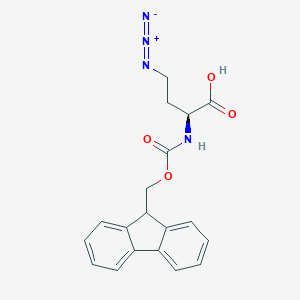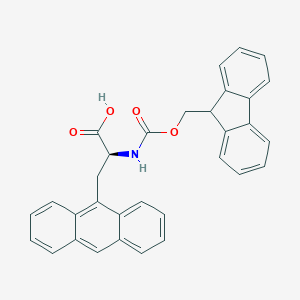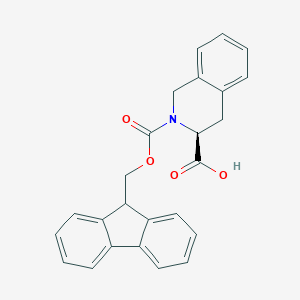
Fmoc-D-Ser-OH
Vue d'ensemble
Description
Fmoc-D-Ser-OH is an N-Fmoc-protected form of D-Serine . It appears as a white to light yellow crystal powder .
Synthesis Analysis
Fmoc-D-Ser-OH is used in peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The empirical formula of Fmoc-D-Ser-OH is C18H17NO5 . Its molecular weight is 327.33 . The SMILES string representation isOCC@@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis
Fmoc-D-Ser-OH is used in Fmoc solid-phase peptide synthesis . It is also used in the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .Physical And Chemical Properties Analysis
Fmoc-D-Ser-OH has an optical activity of [α]20/D +12.5±1.0°, c = 1% in DMF . Its melting point is 108-112 °C .Applications De Recherche Scientifique
Fmoc-D-Ser-OH: A Comprehensive Analysis of Scientific Research Applications
Peptide Synthesis: Fmoc-D-Ser-OH is a crucial building block in peptide synthesis, particularly for incorporating D-phosphoserine residues into peptides. It can be introduced using standard activation methods and is stable to piperidine, which is essential for the synthesis of phosphoserine peptides .
Glycoamino Acid Building Blocks: It plays a significant role in the chemical synthesis of glycoamino acid building blocks, such as Fmoc-Ser [GalNAc (Ac) 3 -α-D]-OH, which are fundamental for various glycosylation methods .
Antibiotic Synthesis: This compound has been used in the total synthesis of antibiotics like daptomycin, where cyclization via chemoselective serine ligation is a key step .
Cyclic Peptides Formation: The Fmoc strategy, which includes Fmoc-D-Ser-OH, enables the formation of cyclic peptides through orthogonal protection strategies, allowing for the creation of complex peptide structures .
Suppression of β-Elimination Byproducts: Research has shown that Fmoc-D-Ser-OH can help suppress β-elimination byproducts in peptide synthesis, which is crucial for obtaining high yields of desired phosphopeptides .
Solid-Phase Peptide Synthesis (SPPS): It is used in SPPS for the preparation of very acid-sensitive amino acids and for applications in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for solid-phase assembly .
Peptide Thioester Synthesis: Fmoc-D-Ser-OH is involved in synthetic strategies that rely on the reaction of a peptide thioester with a cysteinyl peptide, applicable to the synthesis of peptide thioesters using both Fmoc and Boc SPPS approaches .
Sustainable SPPS Strategies: In sustainable SPPS strategies, Fmoc-D-Ser-OH’s removal protocol has been optimized to ensure complete deprotection and improve coupling efficiency during peptide chain assembly .
Mécanisme D'action
Target of Action
Fmoc-D-Ser-OH, also known as N-α-Fmoc-D-serine, is primarily used as a protecting group for amines in organic synthesis . It plays a crucial role in the synthesis of peptides, particularly in Solid Phase Peptide Synthesis (SPPS) .
Mode of Action
The fluorenylmethoxycarbonyl protecting group (Fmoc) is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis. It serves as a temporary protecting group for the amine at the N-terminus in SPPS . , ensuring the integrity of the peptide chain during synthesis.
Result of Action
The primary result of Fmoc-D-Ser-OH’s action is the protection of amines during peptide synthesis, allowing for the successful construction of peptide chains . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-D-Ser-OH is influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is base-labile and is rapidly removed in a basic environment . Additionally, storage conditions can impact the stability of Fmoc-D-Ser-OH. It is recommended to be stored at temperatures between 2-8°C .
Safety and Hazards
When handling Fmoc-D-Ser-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKZVJMSCONAK-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350933 | |
| Record name | Fmoc-D-Ser-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ser-OH | |
CAS RN |
116861-26-8 | |
| Record name | Fmoc-D-Ser-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



